Copper(II) Acetylacetonate: A Physicochemical & Functional Profile
Copper(II) Acetylacetonate: A Physicochemical & Functional Profile
This technical guide details the fundamental properties, synthesis, and applications of Copper(II) acetylacetonate [Cu(acac)₂], structured for researchers in coordination chemistry and drug development.
[1]
Executive Summary
Copper(II) acetylacetonate (Cu(acac)₂) serves as a quintessential model of square-planar coordination geometry and a versatile reagent in both organic synthesis and medicinal inorganic chemistry. Its utility stems from a unique electronic structure that balances stability with Lewis acidity, allowing it to function effectively as a catalyst for carbene transfer reactions and as a lipophilic copper source for biological applications. This guide synthesizes its core properties, validated synthesis protocols, and mechanistic behaviors.
Molecular Architecture & Electronic Structure
Coordination Geometry & The Jahn-Teller Effect
In its anhydrous solid state, Cu(acac)₂ adopts a square planar geometry (
-
Electronic Configuration:
. -
Spin State: Paramagnetic (
), with a magnetic moment ( ) typically between 1.75 and 1.9 B.M., consistent with one unpaired electron. -
Axial Interactions: While formally square planar, the
configuration makes the complex susceptible to Jahn-Teller distortion . In coordinating solvents (e.g., pyridine, DMSO), Cu(acac)₂ recruits axial ligands to form a distorted octahedral geometry ( ), significantly altering its color and reactivity. This axial vacancy is the structural basis for its Lewis acidity and catalytic activity.
DOT Diagram: Coordination Dynamics
The following diagram illustrates the transition from the resting square planar state to the active axially coordinated species.
Figure 1: Coordination shift driven by solvent/substrate interaction. The axial positions are the "active sites" for Lewis base binding.
Physicochemical Profile
The following data aggregates standard experimental values. Researchers should note that solubility is highly dependent on solvent polarity and coordinating ability.
| Property | Value / Description | Notes |
| Formula | ||
| Molar Mass | 261.76 g/mol | |
| Appearance | Blue crystalline solid | Turns green-blue in coordinating solvents. |
| Melting Point | ~230–288 °C | Decomposes; sublimation occurs >160 °C under vacuum. |
| Solubility (High) | Chloroform, Benzene, DCM | Non-coordinating organic solvents.[1] |
| Solubility (Mod) | Alcohols (Methanol, Ethanol) | Solvolysis can occur over time. |
| Solubility (Low) | Water | Hydrolysis leads to precipitation of Cu(OH)₂. |
| Stability | Air stable; Moisture sensitive | Long-term storage requires desiccation. |
Validated Synthesis & Purification Protocol
Objective: Synthesis of high-purity Cu(acac)₂ free from hydroxide contaminants. Scale: Laboratory (creates ~5 g).
Reagents
-
Copper(II) Chloride Dihydrate (
) or Copper(II) Acetate.[2] -
Acetylacetone (2,4-pentanedione).
-
Sodium Acetate (Buffer/Base).
-
Solvent: Methanol/Water (1:1 v/v).
Step-by-Step Methodology
-
Pre-Dissolution: Dissolve 4.0 g of
in 25 mL of distilled water. The solution will be light blue.[3] -
Ligand Preparation: In a separate beaker, dissolve 5 mL of acetylacetone in 10 mL of methanol.
-
Expert Insight: Dissolving the ligand in methanol first ensures homogeneity when added to the aqueous copper solution, preventing local high concentrations that could trap impurities.
-
-
Complexation: Slowly add the acetylacetone solution to the copper solution under rapid magnetic stirring.
-
Buffering (Critical Step): Dissolve 6.8 g of sodium acetate in 15 mL of water. Add this solution dropwise to the reaction mixture.
-
Digestion: Heat the mixture to 80 °C for 15 minutes.
-
Reasoning: This "Ostwald ripening" step allows small, imperfect crystals to dissolve and redeposit onto larger crystals, improving purity and filterability.
-
-
Isolation: Cool to room temperature, then chill in an ice bath. Filter via Buchner funnel.[5]
-
Purification (Recrystallization): Dissolve the crude solid in a minimum amount of hot chloroform. Filter while hot to remove any insoluble salts (NaCl). Add hot methanol until the solution becomes turbid, then cool slowly.
-
Drying: Dry the crystals in a vacuum oven at 110 °C for 4 hours to remove solvated water/methanol.
Reactivity & Catalytic Applications[7][8][9][10]
Cu(acac)₂ is a premier catalyst for carbeneoid transformations . Unlike Cu(I) salts which are often unstable, Cu(acac)₂ is a robust Cu(II) precatalyst that is reduced in situ or operates via a radical mechanism.
Mechanism: Catalytic Cyclopropanation
The complex catalyzes the decomposition of diazo compounds (e.g., ethyl diazoacetate) to generate transient metal-carbenes, which then insert into alkenes.
Figure 2: Simplified catalytic cycle for copper-mediated cyclopropanation. Note that Cu(acac)₂ often acts as a precatalyst, with the active species involving a reduced Cu oxidation state or a radical pathway.
Biological & Pharmaceutical Potential[5][9][11][12][13]
In drug development, Cu(acac)₂ is investigated not just as a synthesis tool, but as a bioactive scaffold.
Mechanism of Action: Oxidative Stress (ROS)
Copper complexes are redox-active. Inside the cell, the lipophilic acac ligands facilitate passive transport across the lipid bilayer. Once intracellular, the complex can undergo redox cycling (Fenton-like chemistry), generating Reactive Oxygen Species (ROS) that damage DNA and induce apoptosis.
-
Casiopeínas®: A class of mixed-chelate copper complexes (e.g., Cu(acac)(phen)) derived from this core structure are currently in clinical trials for cancer therapy.[6]
-
Drug Delivery: The planar structure allows intercalation into DNA base pairs, while the copper center can oxidize the DNA backbone.
References
-
Structure & Magnetism
- Title: Magnetic and structural study of unsolv
- Source: ResearchG
-
URL:
-
Synthesis Protocol
-
Title: Preparation and Characterisation of Metal Acetylacetonate Complexes[1]
- Source: Magritek Educ
-
URL:
-
-
Catalytic Applications
-
Title: Cu(acac)2-Catalyzed Synthesis of Functionalized Bis(arylmethyl)zinc Reagents[7]
- Source: Organic Chemistry Portal / Synthesis 2012
-
URL:
-
-
Biological Activity
-
Safety Data
- Title: Copper(II)
- Source: NIH N
-
URL:
Sources
- 1. jmchemsci.com [jmchemsci.com]
- 2. Bis(acetylacetonato)copper(II) - structural and electronic data of the neutral, oxidized and reduced forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. magritek.com [magritek.com]
- 6. Antiproliferative activity and QSAR study of copper(II) mixed chelate [Cu(N-N)(acetylacetonato)]NO3 and [Cu(N-N)(glycinato)]NO3 complexes, (Casiopeínas) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cu(acac)2-Catalyzed Synthesis of Functionalized Bis(arylmethyl)zinc Reagents and Their Olefination Reaction with Aromatic Aldehydes [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
